Isoindolin-5-OL hydrobromide

Übersicht

Beschreibung

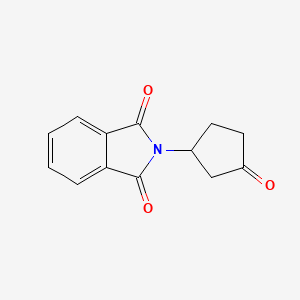

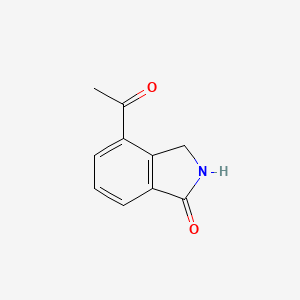

Isoindolin-5-OL hydrobromide is not directly mentioned in the provided papers; however, the papers discuss various synthetic methods and properties of isoindolinone derivatives, which are closely related to the compound . Isoindolinones are a class of compounds that have garnered interest due to their presence in various bioactive molecules and potential pharmaceutical applications .

Synthesis Analysis

Several methods for synthesizing isoindolinone derivatives have been reported. One approach involves Rh(III)-catalyzed cascade annulations to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which proceed through alkyne insertion and amide nitrogen addition to the aldehyde . Another method uses ruthenium-catalyzed addition of aromatic amides to internal alkynes followed by intramolecular cyclization, which is both selective and atom-economical . Copper and palladium-catalyzed sequential reactions have also been developed for the synthesis of isoindolo[2,1-b]isoquinolin-7(5H)-ones, offering good to excellent yields with a broad substrate scope . Additionally, a palladium-catalyzed tandem carboxamidation/hydroamidation reaction has been utilized for the rapid synthesis of the isoindolinone skeleton .

Molecular Structure Analysis

The molecular structure of isoindolinone derivatives is characterized by the presence of an isoindolinone core, which can be further substituted at various positions to yield a wide range of derivatives. The regio- and stereoselective synthesis of isoindolin-1-ones has been achieved through BuLi-mediated iodoaminocyclization, resulting in products with Z-stereochemistry across the C=C double bond .

Chemical Reactions Analysis

Isoindolinone derivatives can undergo various chemical reactions, including cyclization, alkenylation, and coupling reactions. For instance, the synthesis of 3-(1-alkenyl)isoindolin-1-ones has been accomplished by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins . Aryl radical cyclization of enamides generated using N-acyliminium chemistry has been employed for the synthesis of topoisomerase I inhibitors and alkaloids such as rosettacin .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolinone derivatives are influenced by their molecular structure and substituents. These compounds have been explored for their biological activities, such as urease inhibition, where a series of 2,3-disubstituted isoindolin-1-ones exhibited significant inhibitory activity . The synthesis of isoindolin-1-ones has been reported to proceed under mild conditions, with good yields and functional group tolerance, indicating the stability and versatility of these compounds .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activities

Isoindoline derivatives, including Isoindolin-5-OL hydrobromide, have shown significant potential in antidepressant activities. Research conducted on a series of isoindoline derivatives revealed their considerable antidepressant effects. Pharmacological experiments indicated that these compounds might elevate 5-HT levels in the brain, suggesting a mechanism for their antidepressant activity. The antidepressant activity was confirmed through methods like the forced swimming test (FST) and tail suspension test (TST), supported by ELISA for 5-HT concentration estimation and molecular docking studies to understand the interaction with the 5-HT1A receptor (Sun et al., 2022).

Anion Binding and Receptor Interaction

Isoindoline, including its derivatives, has been explored as a scaffold for constructing anion receptors. A study on bishydrazide derivatives of isoindoline demonstrated enhanced affinity towards halides. These derivatives were shown to bind anions, which was accompanied by color changes in the ligands' solutions, indicating potential applications in chemical sensing and molecular recognition (Dydio, Zieliński, & Jurczak, 2009).

Antimicrobial and Antitumor Activities

Isoindoline derivatives have been synthesized and tested for their antimicrobial and antitumor properties. Research revealed that certain isoindoline-1,3-dione derivatives exhibited notable antibacterial and antifungal activities. Furthermore, these compounds showed antiquorum-sensing activity and displayed moderate DNA-binding affinity, highlighting their potential in antimicrobial and anticancer therapies (El-Gohary & Shaaban, 2015).

Applications in Bioorganic Chemistry

Studies in bioorganic chemistry have explored the synthesis and properties of various isoindoline derivatives. These studies contribute to a deeper understanding of the compound's interactions at a molecular level and pave the way for the development of new synthetic methodologies and applications in drug discovery and other areas of chemistry (Peytam et al., 2019).

Safety and Hazards

The safety data sheet for Isoindolin-5-OL indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Mode of Action

Isoindoline derivatives have been shown to interact with the human dopamine receptor d2 . This interaction could potentially lead to changes in signal transduction, binding profiles, and physiological effects .

Biochemical Pathways

Isoindolin-5-OL hydrobromide may affect various biochemical pathways due to its potential interaction with the dopamine receptor D2 .

Result of Action

Isoindoline derivatives have been suggested to have potential therapeutic applications, such as antipsychotic agents .

Biochemische Analyse

Biochemical Properties

For instance, some isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Isoindoline derivatives have been shown to have significant anti-TMV activity, suggesting that they may interact with cellular processes in a way that influences cell function .

Molecular Mechanism

Isoindoline derivatives have been shown to have high binding affinity to the human dopamine receptor D2, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules .

Eigenschaften

IUPAC Name |

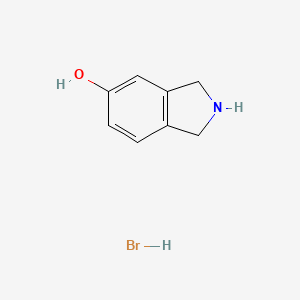

2,3-dihydro-1H-isoindol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJVYDOGRUOQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105358-58-5 | |

| Record name | 2,3-dihydro-1H-isoindol-5-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)

![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)

![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)